molecular formula C18H18O3 B1627367 2-(4-Butylbenzoyl)benzoic acid CAS No. 59581-78-1

2-(4-Butylbenzoyl)benzoic acid

Cat. No.: B1627367
CAS No.: 59581-78-1
M. Wt: 282.3 g/mol
InChI Key: VNUUCYDAIBOFMG-UHFFFAOYSA-N
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Description

2-(4-Butylbenzoyl)benzoic acid is a substituted benzophenone derivative characterized by a benzoic acid backbone with a 4-butylbenzoyl group at the ortho position. This compound belongs to a broader class of aromatic carboxylic acids, where substituents on the benzoyl moiety significantly influence physicochemical properties, receptor interactions, and applications.

Properties

CAS No.

59581-78-1

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-(4-butylbenzoyl)benzoic acid

InChI

InChI=1S/C18H18O3/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18(20)21/h4-5,7-12H,2-3,6H2,1H3,(H,20,21)

InChI Key

VNUUCYDAIBOFMG-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The benzoic acid moiety undergoes oxidation under strong conditions. For example:

  • Potassium permanganate (KMnO₄) in acidic media oxidizes the α-carbon of the carboxylic acid group, yielding a ketone intermediate that further degrades to smaller fragments .

  • Chromium trioxide (CrO₃) selectively oxidizes the benzoyl group’s aromatic ring, forming hydroxylated derivatives.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄, 100°C, 6 hrs4-Butylbenzoic acid derivatives~60%
CrO₃Acetic acid, 80°C, 3 hrsHydroxylated benzophenone~45%

Reduction Reactions

The carbonyl group in the benzoyl moiety is susceptible to reduction:

  • Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 2-(4-butylbenzyl)benzoic acid .

  • Sodium borohydride (NaBH₄) is less effective due to the steric hindrance from the 4-butyl group.

Reducing Agent Conditions Product Yield
LiAlH₄THF, 0°C → RT, 2 hrs2-(4-Butylbenzyl)benzoic acid~85%

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

  • Fischer esterification with ethanol (H₂SO₄ catalyst) produces ethyl 2-(4-butylbenzoyl)benzoate .

  • Amide formation requires activation via benzoyl chloride intermediates (e.g., using thionyl chloride) .

Reaction Conditions Product Yield
EsterificationEtOH, H₂SO₄, reflux, 4 hrsEthyl ester derivative~75%
AmidationNH₃, SOCl₂, DCM, 0°C → RT2-(4-Butylbenzoyl)benzamide~65%

Electrophilic Aromatic Substitution

The benzoyl group directs substituents to the meta position of the benzoic acid ring due to its electron-withdrawing nature :

  • Nitration (HNO₃/H₂SO₄) yields 3-nitro-2-(4-butylbenzoyl)benzoic acid.

  • Halogenation (Br₂/FeBr₃) produces 3-bromo derivatives.

Electrophile Conditions Product Yield
Br₂FeBr₃, DCM, 25°C, 1 hr3-Bromo derivative~70%

Decarboxylation

Under high temperatures (200–250°C) with copper catalysts, the compound undergoes decarboxylation to form 4-butylbenzophenone :

  • Quinoline solvent enhances reaction efficiency by stabilizing intermediates.

Conditions Product Yield
Cu powder, quinoline, 220°C4-Butylbenzophenone~55%

Key Mechanistic Insights

  • Electron-Donating Effects : The 4-butyl group increases electron density on the benzoyl ring, accelerating electrophilic substitution but slightly retarding carbonyl reduction .

  • Steric Hindrance : Bulky substituents limit access to the carbonyl group, necessitating vigorous conditions for reductions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent at the para position of the benzoyl group modulates solubility, acidity, and binding affinity. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Weight ΔGbinding (kcal/mol) Solubility Key Applications
2-(4-Butylbenzoyl)benzoic acid -C₄H₉ (butyl) ~284.34* Not reported Likely low (lipophilic) Intermediate in organic synthesis
2-(4-Methylbenzoyl)benzoic acid -CH₃ (methyl) 254.27 -6.2 (T1R3 receptor) Moderate in polar solvents Sweet taste modulation
2-(4-Methoxybenzoyl)benzoic acid -OCH₃ (methoxy) 270.27 -6.5 (T1R3 receptor) High in DMSO Receptor binding studies
2-(4-Fluorobenzoyl)benzoic acid -F (fluoro) 258.22 Not reported Moderate Pharmaceutical intermediates
2-(4-Chlorobenzoyl)benzoic acid -Cl (chloro) 274.70 Not reported Low Marketed industrial chemical
2-(4-Phenylbenzoyl)benzoic acid -C₆H₅ (phenyl) 302.32 Not reported Very low Material science research

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance solubility in polar solvents, whereas hydrophobic groups (e.g., -C₄H₉, -C₆H₅) reduce solubility .
  • Receptor Binding : Methyl and methoxy derivatives exhibit stronger binding to T1R3 receptors (linked to taste modulation) compared to unsubstituted 2-benzoylbenzoic acid, suggesting that para-substituents optimize ligand-receptor interactions .
  • Industrial Relevance : Chloro and phenyl derivatives are prioritized in commercial markets due to their stability and utility in polymer synthesis .

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